Guanadrel (Sulfate)
Overview
Description
Guanadrel sulfate is an antihypertensive agent primarily used to manage high blood pressure. It functions as a postganglionic adrenergic blocking agent, which means it inhibits the release of norepinephrine from nerve endings, leading to reduced arteriolar vasoconstriction . This compound is known for its efficacy in controlling hypertension and has been a valuable addition to the pharmacological arsenal against cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanadrel sulfate involves the reaction of (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine with sulfuric acid. The process typically includes the following steps:
Formation of (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine: This intermediate is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Reaction with Sulfuric Acid: The intermediate is then reacted with sulfuric acid to form guanadrel sulfate.
Industrial Production Methods: In industrial settings, the production of guanadrel sulfate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Guanadrel sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
Guanadrel sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of adrenergic blocking agents and their mechanisms of action.
Biology: It is used to study the effects of adrenergic blockade on various physiological processes, including blood pressure regulation and neurotransmitter release.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypertension and other cardiovascular conditions.
Industry: It is used in the development of new antihypertensive drugs and formulations
Mechanism of Action
Guanadrel sulfate exerts its effects by inhibiting the release of norepinephrine from sympathetic nerve endings. This inhibition occurs through the following steps:
Uptake and Storage: Guanadrel is taken up by sympathetic neurons via the norepinephrine pump and stored in nerve endings.
Displacement of Norepinephrine: Guanadrel slowly displaces norepinephrine from its storage sites, reducing its availability for release.
Blockade of Release: By blocking the release of norepinephrine, guanadrel reduces arteriolar vasoconstriction and lowers blood pressure
Comparison with Similar Compounds
Guanethidine: Another adrenergic neuron-blocking agent used to treat hypertension.
Methyldopa: An antihypertensive agent that acts centrally to reduce blood pressure.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVGQJRTFFMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N6O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40580-59-4 (Parent) | |
Record name | Guanadrel sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045432 | |
Record name | Guanadrel sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 76 mg/ml @ 25 °C | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Guanadrel is targeted uniquely to the peripheral adrenergic neuron, where it inhibits sympathetic function. The drug reaches its site of action by active transport into the neuron by the same transporter that is responsible for the reuptake of norephinephrine. In the neuron, guanadrel is concentrated within the neurosecretory vesicles, where it replaces norepinephrine. During chronic administration, guanadrel acts as a "substitute neurotransmitter," in that it is present in storage vesicles, it depletes the normal transmitter, and it can be released by stimuli that normally release norepinephrine. This replacement of norephinephrine with an inactive transmitter is probably the principal mechanism of its neuron-blocking action., Guanadrel sulfate, like guanethidine, produces a selective block of efferent, peripheral sympathetic pathways. The drug depletes norepinephrine stores from adrenergic nerve endings and, unlike guanethidine, from the adrenal medulla; guanadrel also prevents the release of norepinephrine from adrenergic nerve endings in response to sympathetic nerve stimulation. Guanadrel reportedly depletes norepinephrine stores in the GI tract to a lesser extent than does guanethidine. Chronic administration of guanadrel results in an increased sensitivity of effector cells to catecholamines. Following oral administration of guanadrel, depletion of catecholamine stores produces a fall in blood pressure which usually, but not always, is accompanied by a 5 to 10 beat/min reduction in heart rate. Venous dilation and peripheral pooling of blood may cause a slight decrease or no change in cardiac output. Total peripheral resistance usually is decreased slightly. | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service- Drug Information 2002. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2002 (Plus Supplements)., p. 1830 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder, Crystals from methanol/ethanol | |
CAS No. |
22195-34-2 | |
Record name | Guanadrel sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanadrel sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANADREL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
213.5-215 °C | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718 | |
Record name | GUANADREL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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